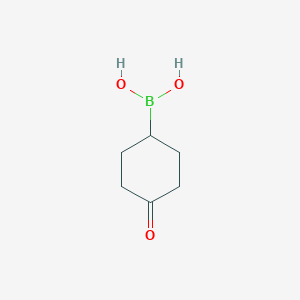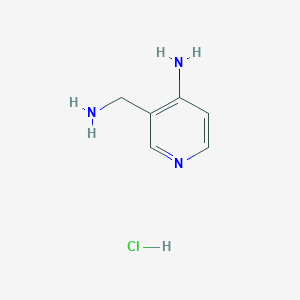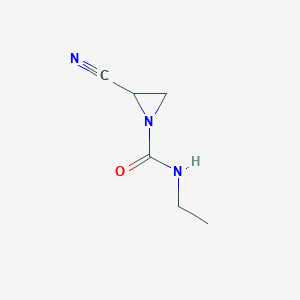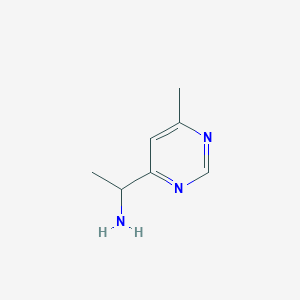
(4-Oxocyclohexyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Oxocyclohexyl)boronic acid is an organoboron compound characterized by a boronic acid functional group attached to a cyclohexane ring with a ketone substituent at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (4-Oxocyclohexyl)boronic acid can be synthesized through several methods. One common approach involves the hydroboration of cyclohexenone followed by oxidation. The process typically involves the following steps:
Hydroboration: Cyclohexenone is treated with a borane reagent, such as borane-tetrahydrofuran complex, under mild conditions to form the corresponding boronic ester.
Oxidation: The boronic ester is then oxidized using hydrogen peroxide or sodium perborate to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration-oxidation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: (4-Oxocyclohexyl)boronic acid undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., tetrahydrofuran) are commonly used.
Oxidation: Hydrogen peroxide or sodium perborate are typical oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl or alkyl-aryl compounds.
Oxidation: Formation of cyclohexanol or cyclohexanone derivatives.
Reduction: Formation of cyclohexanol.
Aplicaciones Científicas De Investigación
(4-Oxocyclohexyl)boronic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: It can be employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of (4-Oxocyclohexyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in molecular recognition and catalysis. The boronic acid group acts as a Lewis acid, facilitating interactions with electron-rich species. In biological systems, it can inhibit enzymes by binding to active site serines, affecting enzymatic activity.
Comparación Con Compuestos Similares
Phenylboronic acid: Similar in its boronic acid functionality but differs in the aromatic ring structure.
Cyclohexylboronic acid: Lacks the ketone substituent, making it less reactive in certain contexts.
(4-Hydroxycyclohexyl)boronic acid: Contains a hydroxyl group instead of a ketone, leading to different reactivity and applications.
Uniqueness: (4-Oxocyclohexyl)boronic acid is unique due to the presence of both a boronic acid group and a ketone group on the cyclohexane ring. This combination allows for diverse reactivity and makes it a valuable intermediate in organic synthesis and various applications.
Propiedades
Número CAS |
799842-98-1 |
|---|---|
Fórmula molecular |
C6H11BO3 |
Peso molecular |
141.96 g/mol |
Nombre IUPAC |
(4-oxocyclohexyl)boronic acid |
InChI |
InChI=1S/C6H11BO3/c8-6-3-1-5(2-4-6)7(9)10/h5,9-10H,1-4H2 |
Clave InChI |
ZIISBKFFMXFWRX-UHFFFAOYSA-N |
SMILES canónico |
B(C1CCC(=O)CC1)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-5H-pyrrolo[3,2-d]pyrimidin-6(7H)-one](/img/structure/B11921591.png)

![6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B11921597.png)
![4,5,6,7-Tetrahydro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11921604.png)
![3-Chloro-5,6-dihydro-4H-cyclopenta[c]isoxazole](/img/structure/B11921610.png)





![2H-Isoxazolo[5,4-B]pyrazolo[4,3-E]pyridine](/img/structure/B11921651.png)
![3-Methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11921653.png)
![1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine](/img/structure/B11921657.png)

